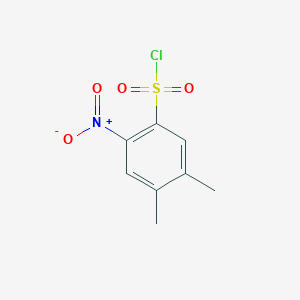4,5-Dimethyl-2-nitrobenzenesulfonyl chloride
CAS No.: 838840-90-7
Cat. No.: VC6410344
Molecular Formula: C8H8ClNO4S
Molecular Weight: 249.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 838840-90-7 |
|---|---|
| Molecular Formula | C8H8ClNO4S |
| Molecular Weight | 249.67 |
| IUPAC Name | 4,5-dimethyl-2-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3 |
| Standard InChI Key | NKGRHPNUVQGZST-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Connectivity
The compound’s molecular formula is C₈H₈ClNO₄S, with a molar mass of 265.67 g/mol. Its structure consists of a benzene ring substituted with:
-
A sulfonyl chloride group (-SO₂Cl) at position 1
-
A nitro group (-NO₂) at position 2
The spatial arrangement of these groups creates steric and electronic effects that influence reactivity. The SMILES string CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] explicitly defines the substitution pattern .
Stereoelectronic Features
The InChIKey NKGRHPNUVQGZST-UHFFFAOYSA-N confirms the absence of stereoisomerism due to the planar aromatic system and symmetric methyl substitutions. Quantum mechanical calculations predict partial charge distributions dominated by the electron-withdrawing nitro and sulfonyl chloride groups, rendering the aromatic ring highly electrophilic .
Synthetic Methodologies
Direct Sulfonation-Nitration Approaches
While no published synthesis for 4,5-dimethyl-2-nitrobenzenesulfonyl chloride exists, analogous routes for para-nitrobenzenesulfonyl chlorides provide mechanistic insights. The Chinese patent CN101570501B outlines a two-step process involving:
-
Disulfide formation: Reaction of 4-nitrochlorobenzene with Na₂S₂ in ethanol to form a disulfide intermediate.
-
Chlorosulfonation: Treatment with chlorine gas followed by thionyl chloride (SOCl₂) in dichloroethane .
Adapting this method would require starting with 4,5-dimethyl-2-nitrochlorobenzene, introducing sulfonyl chloride via controlled Cl₂/SOCl₂ oxidation. Challenges include managing the steric hindrance from methyl groups and preventing over-chlorination .
Alternative Pathway: Diazotization-Sulfonation
A plausible route involves:
-
Nitration of 4,5-dimethylbenzenesulfonic acid to introduce the nitro group.
-
Conversion to the sulfonyl chloride using PCl₅ or SOCl₂.
This method’s feasibility depends on the regioselectivity of nitration, which computational models suggest would favor the 2-position due to methyl group directing effects .
Physicochemical Properties
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predictions for various adducts are tabulated below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.99353 | 147.2 |
| [M+Na]⁺ | 271.97547 | 160.8 |
| [M-H]⁻ | 247.97897 | 149.1 |
| [M+Na-2H]⁻ | 269.96092 | 152.3 |
These values aid in mass spectrometry-based identification, particularly in complex mixtures .
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) due to strong dipole interactions. Limited solubility in water (<0.1 g/L at 25°C) owing to hydrophobic methyl groups.
-
Hydrolysis: Reacts exothermically with water to form 4,5-dimethyl-2-nitrobenzenesulfonic acid, necessitating anhydrous storage conditions .
Reactivity and Applications
Nucleophilic Displacement Reactions
The sulfonyl chloride group undergoes substitution with:
-
Amines to yield sulfonamides (RSO₂NR₂), valuable in drug discovery
-
Alcohols to form sulfonate esters, used as alkylating agents
Reactivity is modulated by the electron-withdrawing nitro group, which enhances the electrophilicity of the sulfur center .
Photolytic Behavior
UV-Vis spectra (predicted) show strong absorption at λₘₐₓ ≈ 265 nm (π→π* transitions in nitroaromatic system). This property suggests potential applications in photoaffinity labeling or photoresist materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume